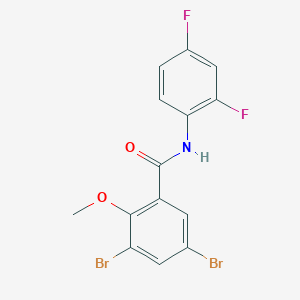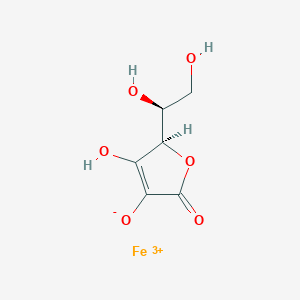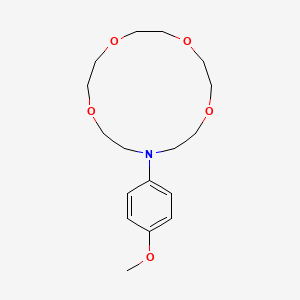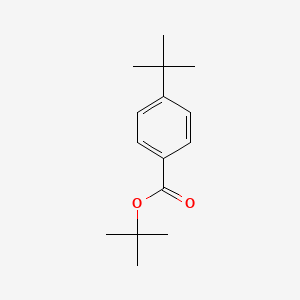
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a chloro group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one typically involves the chlorination of 2-(trimethylsilyl)cyclohexanone. One common method is the reaction of 2-(trimethylsilyl)cyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-(Trimethylsilyl)cyclohexanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as methanol or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 2-(trimethylsilyl)cyclohexanone derivatives.
Elimination: Formation of 2-(trimethylsilyl)cyclohexene.
Reduction: Formation of 2-(trimethylsilyl)cyclohexanol.
Scientific Research Applications
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one involves its reactivity towards nucleophiles and bases. The chloro group acts as a leaving group in substitution and elimination reactions, while the carbonyl group can participate in reduction reactions. The trimethylsilyl group provides steric hindrance and influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)cyclohexanone: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chlorocyclohexanone: Lacks the trimethylsilyl group, resulting in different steric and electronic properties.
2-(Trimethylsilyl)cyclohexene: An elimination product of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one.
Properties
CAS No. |
92120-18-8 |
|---|---|
Molecular Formula |
C9H17ClOSi |
Molecular Weight |
204.77 g/mol |
IUPAC Name |
2-chloro-2-trimethylsilylcyclohexan-1-one |
InChI |
InChI=1S/C9H17ClOSi/c1-12(2,3)9(10)7-5-4-6-8(9)11/h4-7H2,1-3H3 |
InChI Key |
QOEHOLUTAVTROA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)



![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)




![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
